Methyl (2R,3S)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxybutanoate
Description
Methyl (2R,3S)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxybutanoate is a chiral ester derivative featuring a benzyloxycarbonyl (Cbz)-protected amino group at the C2 position and a hydroxyl group at C2. Its stereochemistry (2R,3S) is critical for applications in asymmetric synthesis, particularly in peptide chemistry and protease inhibitor design. The compound’s methyl ester group enhances solubility in organic solvents, facilitating reactions under mild conditions .
Properties
Molecular Formula |
C13H17NO5 |
|---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
methyl (2R,3S)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C13H17NO5/c1-9(15)11(12(16)18-2)14-13(17)19-8-10-6-4-3-5-7-10/h3-7,9,11,15H,8H2,1-2H3,(H,14,17)/t9-,11+/m0/s1 |
InChI Key |
OPZWAOJFQFYYIX-GXSJLCMTSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1)O |
Canonical SMILES |
CC(C(C(=O)OC)NC(=O)OCC1=CC=CC=C1)O |
Origin of Product |
United States |
Preparation Methods
Esterification of L-Threonine to L-Threonine Methyl Ester Hydrochloride
One common route begins with L-threonine, which is converted to its methyl ester hydrochloride salt by reaction with methanol and acetyl chloride:
Procedure:
Acetyl chloride is added dropwise to methanol at 0–5 °C under stirring. Then, L-threonine is introduced, and the mixture is heated to reflux for approximately 2 hours. This produces L-threonine methyl ester hydrochloride, which is isolated by concentration under reduced pressure and used without further purification for the next step.-
- Solvent: Methanol
- Reagent: Acetyl chloride (for in situ generation of methylating agent)
- Temperature: 0–5 °C initially, then reflux (~65 °C)
- Time: 2 hours
Protection of the Amino Group with Benzyloxycarbonyl (Cbz) Group
The amino group of the L-threonine methyl ester hydrochloride is protected by reaction with benzyloxycarbonyl chloride (Cbz-Cl) or by using benzyl chloroformate, typically in the presence of a base:
Procedure:
The methyl ester hydrochloride is dissolved in an organic solvent such as dichloromethane. Triethylamine is added as a base to neutralize the hydrochloride and to facilitate the reaction. Benzyl chloroformate is added dropwise at low temperature (0 °C) to avoid side reactions. The reaction mixture is stirred until completion, monitored by chromatographic methods.-
- Solvent: Dichloromethane (CH2Cl2)
- Base: Triethylamine (Et3N)
- Temperature: 0 °C to room temperature
- Time: Several hours until completion
Outcome:
This step yields this compound with the amino group protected as a carbamate (Cbz), preserving the stereochemistry.
Alternative Methods and Industrial Scale-Up
Alternative protection methods:
Some patents describe benzylation of hydroxy amino acid esters using sodium hydride and benzyl bromide or benzyl chloride in organic solvents to introduce the benzyloxycarbonyl protecting group selectively.Industrial scale production:
Flow microreactor systems have been employed to improve the efficiency, versatility, and sustainability of the synthesis. These continuous flow processes allow better temperature control, mixing, and scalability compared to batch synthesis.
Summary Table of Preparation Steps
Analytical and Characterization Data
NMR Spectroscopy:
The compound shows characteristic signals in 1H and 13C NMR consistent with the Cbz protecting group and the methyl ester. The hydroxy proton and alpha protons confirm the stereochemistry and purity.Mass Spectrometry:
GC-MS or LC-MS confirms the molecular ion peak at m/z 267.28 corresponding to the molecular weight.Chromatographic Purity:
High-performance liquid chromatography (HPLC) is used to monitor reaction completion and purity, ensuring less than 0.5% unreacted starting material in esterification.
Notes on Stereochemistry and Purity
- The described methods preserve the stereochemistry (2R,3S) of the starting L-threonine, crucial for biological activity and further synthetic applications.
- The use of mild reaction conditions, low temperatures, and selective reagents minimizes racemization.
- Purification is typically achieved by extraction and crystallization or chromatography to isolate the pure stereoisomer.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R,3S)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using reagents like PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide)
Reduction: LiAlH4, NaBH4 (Sodium borohydride)
Substitution: HCl (Hydrochloric acid), NaOH (Sodium hydroxide)
Major Products Formed
Oxidation: Formation of a carbonyl compound
Reduction: Formation of an alcohol
Substitution: Formation of various substituted derivatives
Scientific Research Applications
Scientific Research Applications of Methyl (2R,3S)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxybutanoate
This compound is a molecule with applications spanning chemistry, biology, medicine, and industry. Its structure features a benzyloxycarbonyl group, an amino group, and a hydroxybutanoate moiety, rendering it useful in varied scientific research fields.
Chemical Synthesis
This compound serves as a crucial intermediate in synthesizing complex organic molecules. Its unique stereochemistry and functional groups facilitate its use as a building block in creating bioactive compounds.
Reaction Types:
- Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group using reagents like pyridinium chlorochromate (PCC).
- Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
- Substitution: The benzyloxycarbonyl group can be substituted with other protecting or functional groups under specific conditions.
Biological Studies
The compound is valuable in studying enzyme mechanisms and protein-ligand interactions. Its benzyloxycarbonyl group can act as a protecting group, enabling the compound to participate in selective reactions without interference. The hydroxy and amino groups can form hydrogen bonds, influencing the activity and function of biological molecules.
Medicinal Chemistry
This compound is investigated for its potential as a prodrug or a building block in drug synthesis. Compounds similar to this compound can inhibit histone deacetylases (HDACs), modulating gene expression associated with cell cycle regulation, apoptosis, and differentiation.
Anticancer Activity: This compound can induce apoptosis in breast cancer cells via HDAC inhibition and upregulation of pro-apoptotic factors.
Neuroprotection: It demonstrates neuroprotective properties by reducing amyloid-beta-induced toxicity in neuronal cultures, modulating inflammatory responses, and enhancing neuronal survival pathways.
Industrial Applications
In industry, this compound is utilized in the production of fine chemicals and pharmaceuticals. Industrial production involves synthetic routes on a larger scale, employing automated reactors and continuous flow systems to enhance efficiency and yield. Purification techniques like crystallization and chromatography are used to obtain high-purity products.
Mechanism of Action
The mechanism of action of Methyl (2R,3S)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxybutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to participate in selective reactions without interference from other functional groups. The hydroxy and amino groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Data Tables
Table 1: NMR Comparison of Key Protons
Biological Activity
Methyl (2R,3S)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxybutanoate is a compound of significant interest in the fields of organic chemistry and medicinal research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure : The compound has the molecular formula and features a benzyloxycarbonyl (Boc) protecting group attached to an amino acid derivative. The presence of the hydroxyl group on the butanoate moiety enhances its reactivity in biochemical pathways.
Synthesis Methods : The synthesis typically involves the protection of the amino group using benzyloxycarbonyl (Boc) groups. Common methods include:
- Protection : The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
- Deprotection : The Boc group can be removed under mild acidic conditions, allowing for further chemical transformations necessary for biological applications .
The mechanism of action for this compound involves several pathways:
- Enzyme Interaction : The compound may act as an inhibitor or substrate for specific enzymes involved in metabolic pathways.
- Protein-Ligand Interactions : Its structure allows it to interact with various proteins, potentially modulating their activity and influencing cellular processes.
- Cell Signaling : By mimicking natural substrates, it may interfere with cell signaling pathways, leading to altered cellular responses.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that compounds in this class may possess anticancer properties by inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines .
- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains, indicating potential use as antimicrobial agents .
- Metabolic Effects : The compound may influence metabolic pathways related to amino acid metabolism, which could have implications for metabolic disorders .
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Antitumor Studies :
- Antimicrobial Activity :
- Metabolic Studies :
Data Table: Summary of Biological Activities
Q & A
Q. What are the critical steps in synthesizing Methyl (2R,3S)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxybutanoate, and how is stereochemical control achieved?
Methodological Answer: Synthesis typically involves chiral auxiliaries or enantioselective catalysis. For example, in analogous compounds (e.g., (2R,3S)-3-hydroxy-2-methylbutanoate derivatives), stereochemical control is achieved using oxazolidinone-based chiral auxiliaries. A key step is the coupling of a benzyloxycarbonyl (Cbz)-protected amino group with a chiral hydroxy ester intermediate. Reaction conditions (e.g., temperature, solvent) and the use of enantiopure starting materials (e.g., (R)-4-benzyl-3-oxazolidinone) ensure retention of configuration . Yield optimization (56–96%) depends on purification methods like column chromatography .
Q. How is the structure of this compound confirmed post-synthesis?
Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For instance:
- ¹H-NMR : Peaks at δ 1.18–1.24 ppm (doublets for methyl groups), δ 4.07–4.15 ppm (multiplet for hydroxy-bearing methine), and δ 7.2–7.4 ppm (aromatic protons from the Cbz group) confirm backbone and substituent integration .
- X-ray crystallography : Used for absolute stereochemistry determination. For related compounds, unit cell parameters (e.g., a = 5.4181 Å, b = 8.126 Å in monoclinic systems) and Flack parameters validate spatial arrangements .
Q. What role does the benzyloxycarbonyl (Cbz) group play in synthetic workflows?
Methodological Answer: The Cbz group acts as a temporary amine protector, enabling selective deprotection under mild hydrogenolysis (H₂/Pd-C). Its stability under acidic/basic conditions prevents unwanted side reactions during esterification or coupling steps. Post-deprotection, the free amine can be functionalized further (e.g., peptide bond formation) .
Advanced Research Questions
Q. How can enantiomeric excess (ee) be quantified for this compound?
Methodological Answer: Chiral High-Performance Liquid Chromatography (HPLC) or polarimetry is standard. For example:
Q. What computational methods predict the compound’s stability and reactivity?
Methodological Answer: Density Functional Theory (DFT) calculations assess conformational stability. For example:
Q. How does the stereochemistry influence biological activity in related compounds?
Methodological Answer: Structure-Activity Relationship (SAR) studies on analogs reveal:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
